molecular formula C11H10ClFN4OS B2927120 4-amino-3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 261962-48-5

4-amino-3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2927120
CAS No.: 261962-48-5
M. Wt: 300.74
InChI Key: VYLLNUGIIGVACN-UHFFFAOYSA-N
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Description

4-amino-3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a chlorofluorobenzyl thioether, and a triazinone ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting with the preparation of the chlorofluorobenzyl thioether intermediate. This intermediate is then reacted with appropriate triazine derivatives under controlled conditions to yield the final product. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-amino-3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenylboronic acid
  • 4-fluorobenzylamine
  • 3-fluorobenzyl alcohol

Uniqueness

Compared to similar compounds, 4-amino-3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN4OS/c1-6-10(18)17(14)11(16-15-6)19-5-7-8(12)3-2-4-9(7)13/h2-4H,5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLLNUGIIGVACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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